3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile
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Overview
Description
Scientific Research Applications
Targeted Antitumor Therapies
Pyrrolo[2,3-d]pyrimidines have been explored for their potential in tumor-targeting therapies. These compounds are designed to selectively deliver antitumor agents to cancer cells by exploiting specific cellular pathways, such as the folate receptor (FR) cellular uptake mechanism and inhibition of key enzymes in nucleotide biosynthesis like glycinamide ribonucleotide formyltransferase (GARFTase). This selective delivery and action mechanism aim to enhance antitumor efficacy while minimizing toxicity to normal cells. For instance, a series of 6-substituted pyrrolo[2,3-d]pyrimidines exhibited potent inhibition against FR-expressing tumor cells, highlighting their potential as targeted antitumor agents (Wang et al., 2013).
Synthesis Methodologies
The synthesis of pyrrolo[2,3-d]pyrimidines involves complex chemical processes tailored to produce compounds with specific properties. Advanced synthesis techniques aim to optimize these processes for better yield, purity, and specific functionality. For example, novel synthetic routes have been developed to create dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the versatility of pyrrolo[2,3-d]pyrimidines in medicinal chemistry and their significance in developing antitumor agents with dual mechanisms of action (Gangjee et al., 2000).
Biological Activities
Beyond their antitumor applications, pyrrolo[2,3-d]pyrimidines have been investigated for various biological activities, including antibacterial properties. This exploration expands their potential utility in addressing a range of diseases. For instance, compounds synthesized through novel methodologies were evaluated for antibacterial activity, demonstrating the broad applicability of pyrrolo[2,3-d]pyrimidines in developing new therapeutic agents (Vazirimehr et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Mode of Action
The compound acts as an inhibitor of the ATR kinase . It binds to the ATR kinase, thereby inhibiting its function. This results in a significant reduction in the phosphorylation level of ATR and its downstream signaling protein .
Biochemical Pathways
The inhibition of ATR kinase affects the DNA Damage Response (DDR) pathway . The DDR pathway is crucial for maintaining the integrity of the genome, and its disruption can lead to genomic instability and cancer . By inhibiting ATR kinase, the compound disrupts the DDR pathway, potentially leading to cell death in cancer cells .
Result of Action
The compound exhibits good anti-tumor activity in vitro . By inhibiting ATR kinase, it disrupts the DDR pathway, which can lead to cell death in cancer cells . This makes it a promising lead compound for subsequent drug discovery targeting ATR kinase .
Properties
IUPAC Name |
3-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c15-5-10-2-1-3-11(4-10)14(19)18-7-12-6-16-9-17-13(12)8-18/h1-4,6,9H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISFZXQJHQHMHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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